molecular formula C22H29N5O4S B3978288 1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine

1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine

Cat. No. B3978288
M. Wt: 459.6 g/mol
InChI Key: IEGDJADVHQMQBB-UHFFFAOYSA-N
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Description

1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine is not well understood. However, studies have suggested that the compound may act by inhibiting various cellular pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine has been shown to have various biochemical and physiological effects. Studies have reported that the compound can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine has several advantages and limitations for lab experiments. One of the significant advantages is its potential as a therapeutic agent for the treatment of various diseases. The compound has also been shown to have low toxicity and good bioavailability, making it an attractive candidate for drug development. However, the compound's mechanism of action is not well understood, and further research is needed to elucidate its mode of action fully. The compound's synthesis is also challenging and requires specialized equipment and expertise, limiting its availability for research purposes.

Future Directions

Several future directions can be explored in the study of 1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine. One of the significant areas of research is the development of more efficient and cost-effective synthesis methods for the compound. Further research is also needed to understand the compound's mechanism of action fully and its potential as a therapeutic agent for the treatment of various diseases. The compound's use as a diagnostic tool for the detection of cancer and other diseases is also an area of research that can be explored in the future. Finally, the compound's potential as a lead compound for the development of novel drugs can also be investigated in the future.
Conclusion:
1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine is a chemical compound that has shown promising results in various scientific research applications. The compound's potential as a therapeutic agent for the treatment of cancer and other diseases, its biochemical and physiological effects, and its advantages and limitations for lab experiments have been extensively studied. Several future directions can be explored in the study of this compound, including the development of more efficient synthesis methods, understanding its mechanism of action fully, and its potential as a diagnostic tool and lead compound for drug development.

Scientific Research Applications

1-benzyl-4-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}piperazine has been studied extensively for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a potential therapeutic agent for the treatment of various diseases such as cancer, neurological disorders, and infectious diseases. The compound has shown promising results in preclinical studies, and further research is being carried out to evaluate its efficacy in clinical trials.

properties

IUPAC Name

1-benzyl-4-[5-(4-methylsulfonylpiperazin-1-yl)-2-nitrophenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-32(30,31)26-15-13-24(14-16-26)20-7-8-21(27(28)29)22(17-20)25-11-9-23(10-12-25)18-19-5-3-2-4-6-19/h2-8,17H,9-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGDJADVHQMQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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